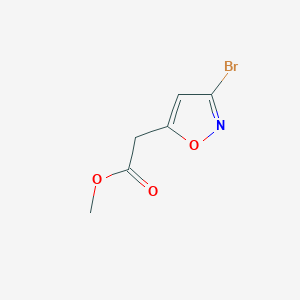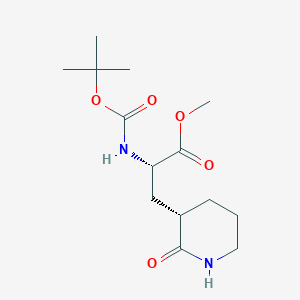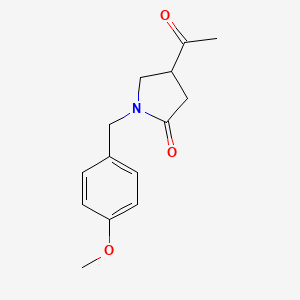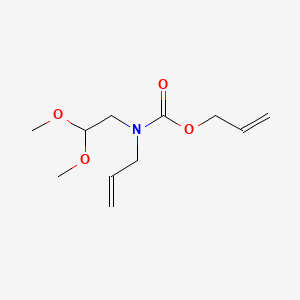![molecular formula C10H19N2O5P B8264566 (E)-2-diazonio-2-diethoxyphosphoryl-1-[(2-methylpropan-2-yl)oxy]ethenolate](/img/structure/B8264566.png)
(E)-2-diazonio-2-diethoxyphosphoryl-1-[(2-methylpropan-2-yl)oxy]ethenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “(E)-2-diazonio-2-diethoxyphosphoryl-1-[(2-methylpropan-2-yl)oxy]ethenolate” is known as carbonyldiimidazole. It is a versatile reagent widely used in organic synthesis. Carbonyldiimidazole is particularly valued for its ability to facilitate the formation of amides, esters, and peptides. It is a white crystalline solid that is soluble in organic solvents such as dichloromethane and tetrahydrofuran.
准备方法
Synthetic Routes and Reaction Conditions
Carbonyldiimidazole is typically synthesized by the reaction of phosgene with imidazole. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
COCl2+2C3H4N2→C7H6N4O+2HCl
Industrial Production Methods
In industrial settings, carbonyldiimidazole is produced in large quantities using a continuous flow process. This method ensures a consistent supply of the reagent and minimizes the risks associated with handling phosgene. The reaction is typically carried out in a sealed reactor to contain the toxic gases and ensure safety.
化学反应分析
Types of Reactions
Carbonyldiimidazole undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form imidazole-2-carboxylic acid.
Reduction: It can be reduced to form imidazole.
Substitution: It readily undergoes nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
科学研究应用
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in the synthesis of peptides and esters.
Biology: It is used in the modification of proteins and nucleic acids.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other advanced materials.
作用机制
Carbonyldiimidazole acts as a dehydrating agent, facilitating the formation of amide and ester bonds. The mechanism involves the activation of the carboxyl group, making it more susceptible to nucleophilic attack. The molecular targets include carboxylic acids and nucleophiles such as amines and alcohols. The pathways involved include the formation of an intermediate imidazolide, which then reacts with the nucleophile to form the desired product.
相似化合物的比较
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Another coupling reagent used in peptide synthesis.
N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide: A water-soluble coupling reagent used in bioconjugation.
Uniqueness
Carbonyldiimidazole is unique in its ability to form stable intermediates, which makes it highly efficient in promoting the formation of amide and ester bonds. Unlike other coupling reagents, it does not produce urea by-products, which can complicate purification processes.
属性
IUPAC Name |
(E)-2-diazonio-2-diethoxyphosphoryl-1-[(2-methylpropan-2-yl)oxy]ethenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2O5P/c1-6-15-18(14,16-7-2)8(12-11)9(13)17-10(3,4)5/h6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZONDNAKVWAKTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=C([O-])OC(C)(C)C)[N+]#N)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(/C(=C(\[O-])/OC(C)(C)C)/[N+]#N)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N2O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline](/img/structure/B8264544.png)






